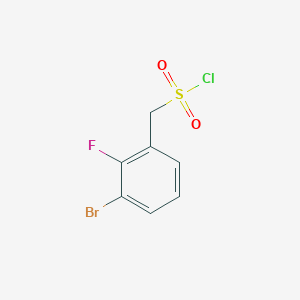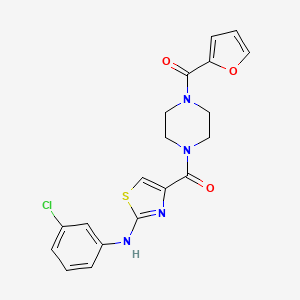
N-(2-(indolin-1-ylsulfonyl)ethyl)-2-phenoxypropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indole derivatives are a class of compounds that contain an indole nucleus. They have been found in many important synthetic drug molecules and have shown clinical and biological applications . The indole scaffold binds with high affinity to multiple receptors, making it useful for developing new derivatives .
Molecular Structure Analysis
Indole, also known as benzopyrrole, contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature . The specific molecular structure of “N-(2-(indolin-1-ylsulfonyl)ethyl)-2-phenoxypropanamide” would depend on the arrangement and bonding of its atoms.Chemical Reactions Analysis
The chemical reactions involving indole derivatives can vary widely. For instance, some indole derivatives have shown significant protective effects against H2O2-induced death of RAW 264.7 cells .Physical And Chemical Properties Analysis
Indole derivatives are typically crystalline and colorless in nature with specific odors . The specific physical and chemical properties of “N-(2-(indolin-1-ylsulfonyl)ethyl)-2-phenoxypropanamide” would depend on its specific molecular structure.科学的研究の応用
Organic Synthesis Intermediate
This compound is an organic intermediate with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions . It plays a crucial role in the synthesis of various organic compounds.
Anticancer Applications
Indole derivatives, including this compound, have shown significant potential in the treatment of cancer cells . They have been found to exhibit strong cytotoxicity against various human cancer cell lines .
Antimicrobial Applications
Indole derivatives have demonstrated antimicrobial potential . They can be used in the development of new antimicrobial agents, contributing to the fight against various microbial infections.
Anti-inflammatory Applications
Indole derivatives possess anti-inflammatory properties . They can be used in the treatment of various inflammatory disorders, providing a potential therapeutic approach for such conditions.
Antiviral Applications
Indole derivatives have shown antiviral activity . They can inhibit the activity of various viruses, offering a potential strategy for the development of new antiviral drugs.
Neurological Disorder Treatment
Indole derivatives have been used in the treatment of neurological disorders like Alzheimer’s disease . They can inhibit acetylcholine esterase (AChE), a key enzyme involved in Alzheimer’s disease, offering a potential therapeutic approach for this condition.
作用機序
The mechanism of action of indole derivatives can vary depending on their specific structure and the biological system they interact with. Some indole derivatives have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
将来の方向性
特性
IUPAC Name |
N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-15(25-17-8-3-2-4-9-17)19(22)20-12-14-26(23,24)21-13-11-16-7-5-6-10-18(16)21/h2-10,15H,11-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKQZCSWEKPQKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCS(=O)(=O)N1CCC2=CC=CC=C21)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(indolin-1-ylsulfonyl)ethyl)-2-phenoxypropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2454313.png)
![5-(Pyrrolidin-1-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2454318.png)
![7-(2-ethoxyphenyl)-2-(3-hydroxypropyl)-N-(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2454320.png)
![2-bromo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2454321.png)
![4-(3,4-Dimethoxyphenyl)-10-(2-methylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2454323.png)

![4-isobutyl-N-isopropyl-1-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2454326.png)
![2-{4-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}-4,6-dimethylpyrimidine](/img/structure/B2454328.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(1-(2-(cyclohexyl(methyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B2454329.png)




![6-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2454334.png)